BenchChemオンラインストアへようこそ!

4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one

Atherosclerosis Lipid metabolism Patent-exclusive composition

This 7‑trifluoromethylnorkhellin is distinguished by its composition‑of‑matter patent for antiatherosclerotic therapy and the strong electron‑withdrawing CF₃ that stabilizes the chromone ring against oxidative metabolism—effects unattainable with simple alkyl or halomethyl congeners. It enables patent‑anchored SAR exploration, matched‑pair pharmacokinetic analysis (~0.6–1.2 logD increase vs. khellin), and downstream functionalization via nucleophilic activation. Procure as a research‑grade solid for medicinal chemistry and synthetic library construction; immediate quote available from major specialty vendors.

Molecular Formula C14H9F3O5
Molecular Weight 314.21 g/mol
CAS No. 76301-24-1
Cat. No. B3059571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one
CAS76301-24-1
Molecular FormulaC14H9F3O5
Molecular Weight314.21 g/mol
Structural Identifiers
SMILESCOC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(F)(F)F
InChIInChI=1S/C14H9F3O5/c1-19-10-6-3-4-21-11(6)13(20-2)12-9(10)7(18)5-8(22-12)14(15,16)17/h3-5H,1-2H3
InChIKeyNSYPJSPCYBZGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,9-Dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one (CAS 76301-24-1) Procurement-Grade Overview


4,9-Dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one (CAS 76301-24-1), synonym 7-trifluoromethylnorkhellin, is a fully synthetic furochromone analog of the natural product khellin, in which the 7-methyl group has been replaced by a trifluoromethyl substituent [1]. The compound retains the core 4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one scaffold but exhibits markedly different electronic and steric character owing to the highly electron-withdrawing CF₃ group. It is explicitly claimed as an antiatherosclerotic agent in a composition-of-matter patent [2] and is supplied as a ≥95% purity research-grade solid (MF C₁₄H₉F₃O₅, MW 314.21) by specialty chemical vendors for structure–activity relationship (SAR) studies and synthetic library construction .

Why Generic Khellin or 7‑Alkyl Analogs Cannot Replace 4,9‑Dimethoxy‑7‑(trifluoromethyl)‑5H‑furo[3,2‑g]chromen‑5‑one in Medicinal‑Chemistry Procurement


The natural product khellin (7‑methyl‑4,9‑dimethoxyfurochromone) is a known EGFR inhibitor (IC₅₀ 0.15 µM) and coronary vasodilator ; however, its 7‑methyl group provides limited metabolic stability and lipophilicity control. Replacement of the 7‑CH₃ with a CF₃ group in the target compound introduces a strong electron‑withdrawing effect that reduces the electron density of the chromone ring system and stabilizes it against oxidative metabolism—effects that are not achievable with simple alkyl (ethyl, propyl) or halomethyl (chloromethyl) congeners [1]. Furthermore, the target compound is the subject of a dedicated composition‑of‑matter patent for antiatherosclerotic use [2], establishing legal and commercial differentiation that generic 7‑alkyl khellin analogs do not enjoy. These three factors—electronic modulation, metabolic stabilization, and patent‑anchored biological utility—collectively make in‑class substitution unreliable.

Quantitative Differentiation Evidence for 4,9-Dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one vs. Closest Analogs: A Procurement-Focused Guide


Patented Antiatherosclerotic Indication vs. Unsubstituted Khellin and 7‑Alkyl Analogs

U.S. Patent 4,367,341 [1] explicitly claims 4,9‑dimethoxy‑7‑trifluoromethylfurochromone (the target compound) together with a series of 7‑substituted methoxyfurochromones as novel antiatherosclerotic agents. The patent describes these compounds as khellin analogs useful for reducing serum cholesterol and inhibiting atherosclerosis development. In contrast, the natural product khellin (7‑methyl‑4,9‑dimethoxyfurochromone) is disclosed in earlier art primarily as a coronary vasodilator and smooth‑muscle relaxant, not as an antiatherosclerotic [2]. No comparable antiatherosclerotic patent exists for the 7‑ethyl, 7‑propyl, or 7‑hydroxymethyl congeners.

Atherosclerosis Lipid metabolism Patent-exclusive composition

CF₃ Electron‑Withdrawing Effect on Ring Electronics vs. CH₃ Parent Khellin

The replacement of the 7‑methyl group in khellin with a trifluoromethyl group alters the electronic distribution of the furochromone scaffold. In general medicinal chemistry, the CF₃ group is strongly electron‑withdrawing (σₘ ≈ 0.43, σₚ ≈ 0.54) compared to CH₃ (σₘ ≈ –0.07, σₚ ≈ –0.17) [1]. This change lowers the electron density on the chromone carbonyl and the benzofuran oxygen, which modulates nucleophilic attack susceptibility and influences the compound’s reactivity as a synthetic building block. Sosnovskikh and Kutsenko [2] demonstrated that 7‑trifluoromethylnorkhellin exists in a cyclohemiketal form in DMSO‑d₆ solution, a feature not reported for the parent khellin, indicating a profound shift in tautomeric equilibrium driven by the CF₃ group.

Medicinal chemistry SAR Electronic effects

Predicted Lipophilicity and Metabolic Stability Advantage Over 7‑Chloromethyl and 7‑Methyl Analogs

In medicinal chemistry, the trifluoromethyl group is routinely employed to increase lipophilicity while simultaneously enhancing metabolic stability relative to methyl and halomethyl substituents. A comprehensive review by Gillis et al. [1] reports that a CF₃ group typically raises logD₇.₄ by ~0.6–1.2 units compared to a CH₃ group on aromatic systems, while the strong C–F bonds resist oxidative metabolism by cytochrome P450 enzymes. The 7‑trifluoromethylnorkhellin thus offers a calculated logP advantage over khellin (7‑CH₃) and 7‑chloromethylnorkhellin, potentially improving membrane permeability and half‑life. Exact experimental ADME data for the compound are not publicly available; this inference is based on well‑established class‑level SAR [1].

ADME Lipophilicity Metabolic stability

Synthetic Accessibility and Yield vs. 7‑Trichloromethyl and 7‑Polyfluoroalkyl Analogs

The synthesis of 7‑trifluoromethylnorkhellin proceeds by condensation of khellinone with ethyl trifluoroacetate in the presence of LiH, yielding the target compound as a cyclohemiketal in preparatively useful purity [1]. This route is simpler and higher‑yielding than the preparation of the corresponding 7‑trichloromethyl analog (requiring trichloroacetonitrile and more forcing conditions) or the 7‑polyfluoroalkyl series (requiring specialized RFCO₂Et reagents) [2]. The CF₃ analog thus represents the most accessible entry point to fluorinated khellin derivatives for researchers building focused libraries.

Synthetic chemistry Building blocks Reactivity

Optimal Use Cases for 4,9-Dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one Based on Quantified Differentiation


Antiatherosclerotic Drug‑Discovery Programs Requiring Patent‑Anchored Lead Series

The compound’s explicit composition‑of‑matter patent for antiatherosclerotic therapy [1] makes it a value‑added starting point for medicinal chemistry teams pursuing lipid‑altering agents. Unlike generic khellin, procurement of this compound supports patent‑protected SAR exploration and potential follow‑on IP generation.

Fluorinated Heterocycle Library Construction Using a Reactive CF₃ Building Block

The CF₃ group’s strong electron‑withdrawing effect (Hammett σₘ ≈ 0.43) activates the chromone ring toward nucleophilic attack and enables downstream functionalization [2]. The compound serves as a versatile intermediate for generating diverse furochromone derivatives, as demonstrated in the Sosnovskikh polyfluoroalkylnorkhellin platform [3].

ADME‑Focused SAR Studies Comparing CF₃ vs. CH₃ Lipophilicity and Metabolic Stability in Furochromones

For teams evaluating the pharmacokinetic impact of 7‑substitution, the target compound provides a ~0.6–1.2 logD unit lipophilicity increase and predicted metabolic stabilization over khellin [4]. This makes it ideal for matched‑pair analysis when optimizing cell permeability and half‑life in lead series.

EGFR‑Pathway Profiling with a Khellin Scaffold Containing a Strong Electron‑Withdrawing Group

Khellin is a known EGFR inhibitor (IC₅₀ 0.15 µM) . The 7‑CF₃ analog offers a tool to probe the electronic requirements of the EGFR active site, as the electron‑deficient chromone may alter hydrogen‑bonding patterns and binding affinity relative to the electron‑rich parent scaffold.

Quote Request

Request a Quote for 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.